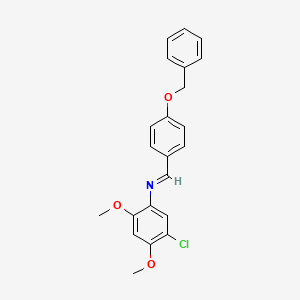![molecular formula C25H26N2O6 B11951900 2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate CAS No. 75240-24-3](/img/structure/B11951900.png)
2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE is a chemical compound with the molecular formula C25H26N2O6 and a molecular weight of 450.496. It is known for its unique structure, which includes phenoxyethyl and methyl-phenylene groups connected by biscarbamate linkages . This compound is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
The synthesis of BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE typically involves the reaction of 2-phenoxyethanol with 4-methyl-1,3-phenylenediamine in the presence of a carbamoylating agent. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the biscarbamate linkage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Applications De Recherche Scientifique
BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The biscarbamate linkages allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The phenoxyethyl groups may also contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE can be compared with other biscarbamate compounds, such as:
BIS(4-VINYLOXYBUTYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE: This compound has similar biscarbamate linkages but different substituents, leading to variations in its chemical and physical properties.
N,N’‘-(4-METHYL-M-PHENYLENE)BIS[N’,N’-DIMETHYLUREA]: Another related compound with biscarbamate linkages, but with different functional groups, affecting its reactivity and applications.
Propriétés
Numéro CAS |
75240-24-3 |
|---|---|
Formule moléculaire |
C25H26N2O6 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C25H26N2O6/c1-19-12-13-20(26-24(28)32-16-14-30-21-8-4-2-5-9-21)18-23(19)27-25(29)33-17-15-31-22-10-6-3-7-11-22/h2-13,18H,14-17H2,1H3,(H,26,28)(H,27,29) |
Clé InChI |
JSQRFEMMOXLJOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)OCCOC2=CC=CC=C2)NC(=O)OCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


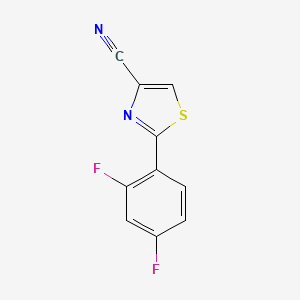
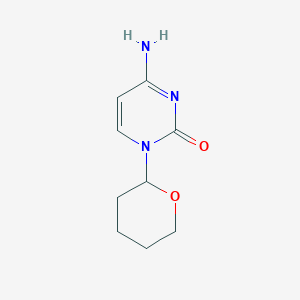
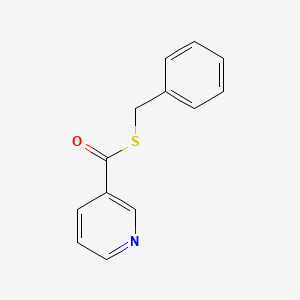
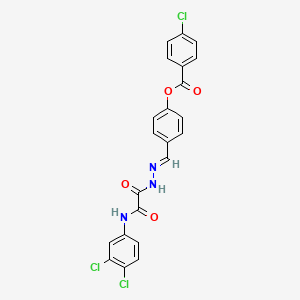
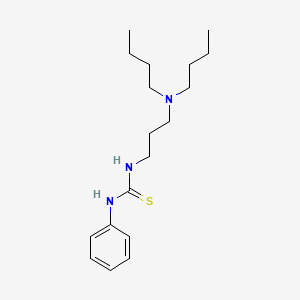

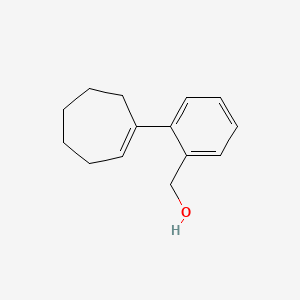

![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)

![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)
